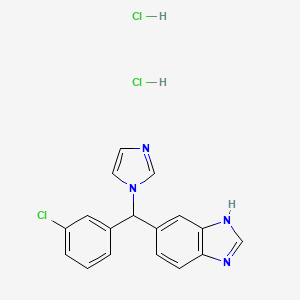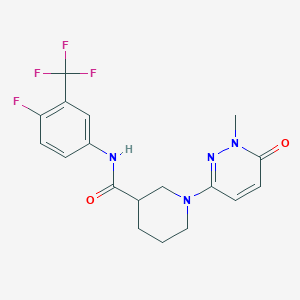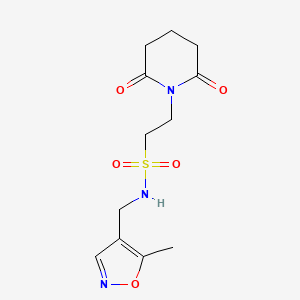![molecular formula C21H14N2O5S B2705250 [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate CAS No. 957481-51-5](/img/structure/B2705250.png)
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate, also known as CNPSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CNPSA is a chiral sulfoxide that has a unique structure and interesting properties that make it a promising candidate for use in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : This compound and its derivatives have been synthesized and studied for their chemical properties. For instance, Roose, Anteunis, and Tavernier (2010) reported on the synthesis of similar compounds, focusing on their chemical characteristics like acidity and color properties in solution (Roose, Anteunis, & Tavernier, 2010).
Organic Synthesis : Kobayashi et al. (2006) explored the use of related compounds in organic synthesis, specifically in the formation of 4H-1,4-benzothiazine derivatives, a process involving ring closure of certain stabilized anions (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Pharmacological Studies : A compound structurally similar to the one , 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, was studied by Gallagher et al. (1985) for its properties as a prejunctional dopamine receptor agonist (Gallagher, Lavanchy, Webster, Wilson, Hieble, & Demarinis, 1985).
Lossen Rearrangement : Thalluri et al. (2014) investigated the use of a similar compound in the Lossen rearrangement process, demonstrating its application in the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).
Catalysis and Enzymatic Studies : In a study by Singh et al. (2013), a compound related to the one was used as an organocatalyst for asymmetric Michael addition, demonstrating high yield and stereoselectivity (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandalb, 2013).
Electrochemistry and Photocatalysis : Studies such as those by Pilard et al. (2001) and Hsieh et al. (2023) have explored the electrochemical properties and photocatalytic applications of compounds with similar structures, particularly in the context of oxidation reactions and synthesis of sulfoxides (Pilard, Fourets, Simonet, Klein, & Peters, 2001); (Hsieh, Su, Wu, & Huang, 2023).
Eigenschaften
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c22-13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)28-21(24)14-29(27)20-4-2-1-3-19(20)23(25)26/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSHZUQIRBLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2705170.png)



![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide](/img/structure/B2705177.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2705178.png)
![4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2705179.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide](/img/structure/B2705181.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2705182.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2705184.png)
![2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2705185.png)
![1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2705186.png)

![3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2705188.png)